molecular formula C13H21N3O4 B2879217 ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate CAS No. 338396-56-8

ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate

Cat. No.: B2879217
CAS No.: 338396-56-8
M. Wt: 283.328
InChI Key: LHYJXAQGCSRBGA-LUAWRHEFSA-N
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Description

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate is a synthetic organic compound with the molecular formula C13H21N3O4 It is known for its complex structure, which includes a piperidine ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate typically involves the reaction of ethyl carbamate with a piperidine derivative under specific conditions. The process may include steps such as:

    Formation of the intermediate: The initial step involves the reaction of ethyl carbamate with an appropriate aldehyde or ketone to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, leading to the formation of the piperidine ring.

    Final coupling: The final step involves coupling the piperidine intermediate with a butanoyl derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate involves its interaction with specific molecular targets. The piperidine ring and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • Indole derivatives

Uniqueness

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate is unique due to its specific structural features, such as the combination of a piperidine ring with a carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(E)-piperidin-1-yliminomethyl]but-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19)/b11-10-,14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPWUHBLGOUNOC-YYUCOLILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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